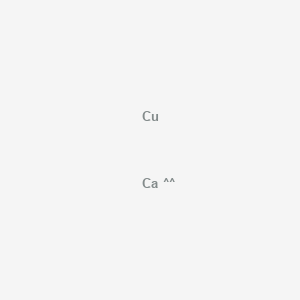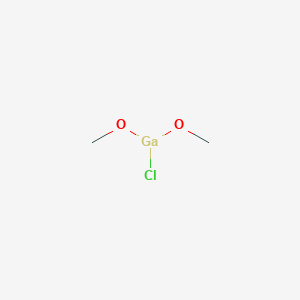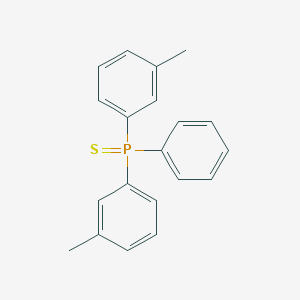![molecular formula C19H28O4 B14710576 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione CAS No. 15361-14-5](/img/structure/B14710576.png)
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is a complex organic compound with the molecular formula C19H28O4. This compound is characterized by its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These are used to form the core ring structures.
Functional group modifications: Introduction of the oxobutyl group and other functional groups through specific reagents and catalysts.
Purification steps: Techniques such as chromatography are employed to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume and complexity of the reactions.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality control measures: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of ketones or other groups to alcohols or alkanes.
Substitution: Replacement of functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal complexes to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of signaling pathways, such as those involved in inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone: Shares similar functional groups but differs in ring structure.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another related compound with variations in the ring and functional groups.
Uniqueness
1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
15361-14-5 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,4,6a-trimethyl-4-(3-oxobutyl)-1,4a,5,6,8,9,9a,9b-octahydrocyclopenta[f]isochromene-2,7-dione |
InChI |
InChI=1S/C19H28O4/c1-11(20)7-10-19(4)14-8-9-18(3)13(5-6-15(18)21)16(14)12(2)17(22)23-19/h12-14,16H,5-10H2,1-4H3 |
InChI Key |
NHZLUFNTQGVTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C3CCC(=O)C3(CCC2C(OC1=O)(C)CCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


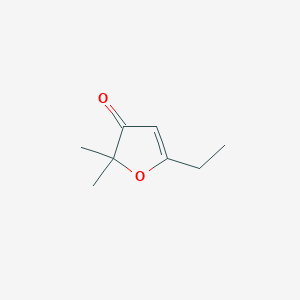
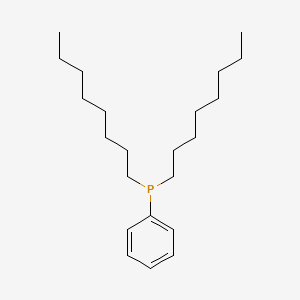
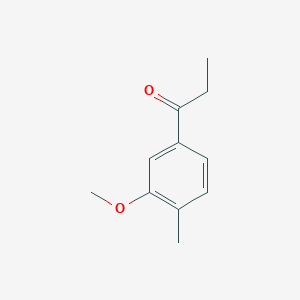

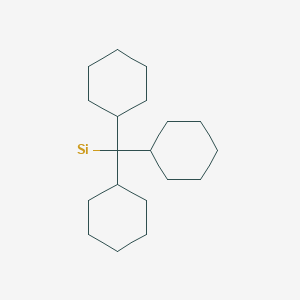

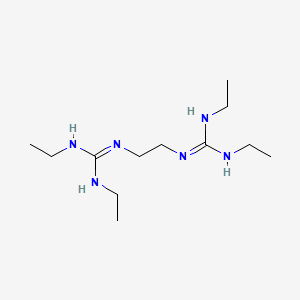
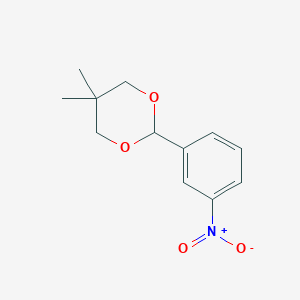
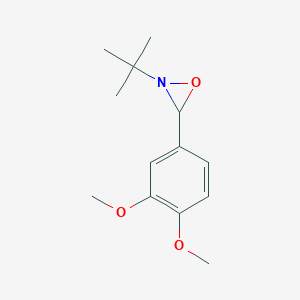
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

